molecular formula C14H15FN2 B1328166 N-(4'-Amino-3'-fluoro[1,1'-biphenyl]-4-yl)-N,N-dimethylamine CAS No. 946681-97-6

N-(4'-Amino-3'-fluoro[1,1'-biphenyl]-4-yl)-N,N-dimethylamine

Cat. No. B1328166
CAS RN: 946681-97-6
M. Wt: 230.28 g/mol
InChI Key: CBKADCQJYIQHJN-UHFFFAOYSA-N
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Description

N-(4'-Amino-3'-fluoro[1,1'-biphenyl]-4-yl)-N,N-dimethylamine (AFDMA) is a novel compound that has recently gained attention in the scientific community. AFDMA is a derivative of the aromatic amine, 4-aminobiphenyl (4-ABP), and is a fluorinated analogue of the compound. AFDMA has been studied for its potential applications in various scientific fields, such as drug discovery, organic synthesis, and biochemistry.

Scientific Research Applications

  • Fluorescence Studies and Protein Interactions : A study by Loving and Imperiali (2008) developed an unnatural amino acid based on the solvatochromic fluorophore 4-N,N-dimethylamino-1,8-naphthalimide (4-DMN) for studying protein-protein interactions. This chromophore shows sensitivity to changes in the local solvent environment, demonstrating "switch-like" emission properties. The synthesized amino acid is useful for studying the binding interaction between peptides and calcium-activated calmodulin, leading to significant increases in fluorescence emission (Loving & Imperiali, 2008).

  • Chemiluminescence Detection in High-Performance Liquid Chromatography : Uzu et al. (1991) presented 4-(N,N-Dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) as a fluorogenic labelling reagent for amines and amino acids. It is used in peroxyoxalate chemiluminescence (PO-CL) detection in high-performance liquid chromatography, allowing for the sensitive detection of amino acids and epinephrine at the femtomole level (Uzu et al., 1991).

  • Selective Detection of Picric Acid : Dhanunjayarao et al. (2016) synthesized N,N-Dimethylamine and N,N-diphenylamine-decorated imidazole borates for the selective detection of picric acid. These fluorophores showed structural properties that made them suitable for differentiating picric acid from other polynitrated organic compounds (Dhanunjayarao, Mukundam, & Venkatasubbaiah, 2016).

  • Synthesis and Characterization of Fluorophores : Yang et al. (2002) explored the synthesis and photochemical behavior of N-phenyl substituted 4-aminostilbenes, including 4-(N,N-dimethylamino)stilbene. They found that N-phenyl substituents lead to more planar ground-state geometry, red shifts in absorption and fluorescence spectra, and a less distorted structure in the fluorescent excited state. This has implications for the development of fluorophores with high fluorescence quantum yields (Yang, Chiou, & Liau, 2002).

Safety and Hazards

The safety and hazards associated with similar compounds include severe skin burns and eye damage, respiratory irritation, and specific target organ toxicity . Proper handling and protective measures should be taken when working with these compounds.

properties

IUPAC Name

4-[4-(dimethylamino)phenyl]-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2/c1-17(2)12-6-3-10(4-7-12)11-5-8-14(16)13(15)9-11/h3-9H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKADCQJYIQHJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501202470
Record name [1,1′-Biphenyl]-4,4′-diamine, 3-fluoro-N4′,N4′-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501202470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

946681-97-6
Record name [1,1′-Biphenyl]-4,4′-diamine, 3-fluoro-N4′,N4′-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946681-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-4,4′-diamine, 3-fluoro-N4′,N4′-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501202470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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